N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzimidazole moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Benzimidazole Formation: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and benzimidazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.
Pharmacology: It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as dyes or catalysts.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share structural similarities and biological activities.
Benzimidazole Derivatives: Compounds such as benzimidazole-based antifungals (e.g., thiabendazole) are structurally related and exhibit similar pharmacological properties.
Uniqueness
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of the thiazole and benzimidazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c20-17(25)9-13-10-27-19(22-13)23-18(26)12-6-7-16-15(8-12)21-11-24(16)14-4-2-1-3-5-14/h1-8,10-11H,9H2,(H2,20,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIZPRRYOAOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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